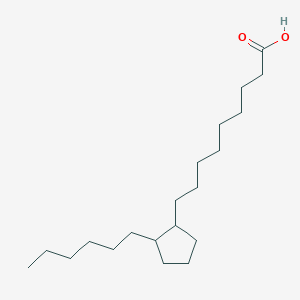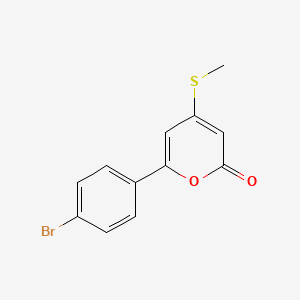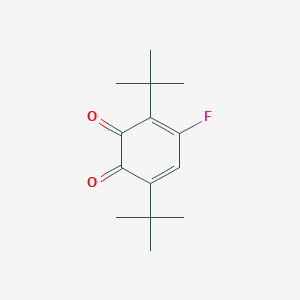![molecular formula C16H24Cl2S2 B14282913 1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride CAS No. 121226-07-1](/img/structure/B14282913.png)
1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride is a chemical compound with a unique structure that includes a phenylene group linked to two thiolan-1-ium groups via methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride typically involves the reaction of a phenylene derivative with thiolan-1-ium precursors. One common method involves the use of α,α-Dichloro-p-xylene and thiolan-1-ium salts in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under nitrogen atmosphere at elevated temperatures, typically around 50°C, for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-[1,2-Phenylen
Propriétés
Numéro CAS |
121226-07-1 |
|---|---|
Formule moléculaire |
C16H24Cl2S2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[[2-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride |
InChI |
InChI=1S/C16H24S2.2ClH/c1-2-8-16(14-18-11-5-6-12-18)15(7-1)13-17-9-3-4-10-17;;/h1-2,7-8H,3-6,9-14H2;2*1H/q+2;;/p-2 |
Clé InChI |
BPVXPDRISXJHQS-UHFFFAOYSA-L |
SMILES canonique |
C1CC[S+](C1)CC2=CC=CC=C2C[S+]3CCCC3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


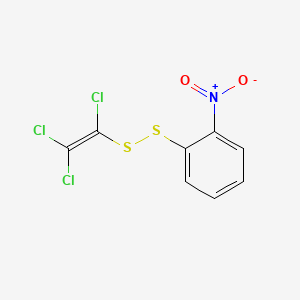
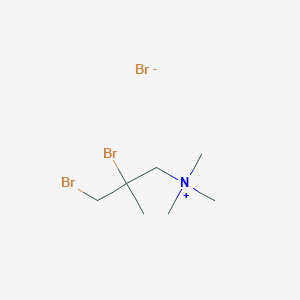
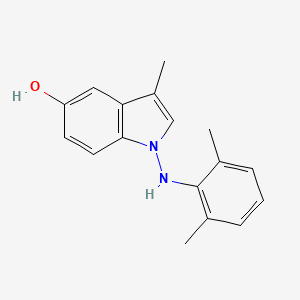
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
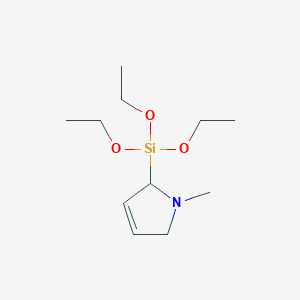
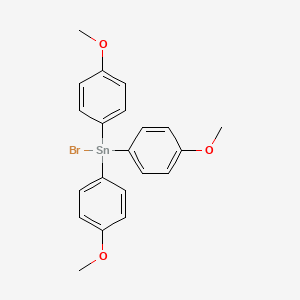
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
